Flt3-IN-17

Description

BenchChem offers high-quality Flt3-IN-17 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Flt3-IN-17 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H24N6O2S2 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

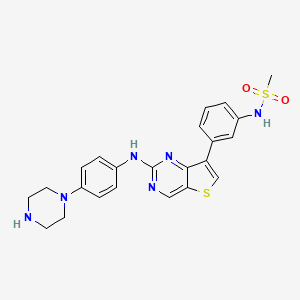

N-[3-[2-(4-piperazin-1-ylanilino)thieno[3,2-d]pyrimidin-7-yl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C23H24N6O2S2/c1-33(30,31)28-18-4-2-3-16(13-18)20-15-32-21-14-25-23(27-22(20)21)26-17-5-7-19(8-6-17)29-11-9-24-10-12-29/h2-8,13-15,24,28H,9-12H2,1H3,(H,25,26,27) |

InChI Key |

MGKRFMQUFDKUBA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=CSC3=CN=C(N=C32)NC4=CC=C(C=C4)N5CCNCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Flt3-IN-17: A Potent Inhibitor of FLT3 Kinase for Research in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Flt3-IN-17 is a potent small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Flt3-IN-17. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate its use in preclinical research and drug development.

Chemical Structure and Properties

Flt3-IN-17 is a complex heterocyclic molecule with the chemical formula C23H24N6O2S2. Its identity is confirmed by the Chemical Abstracts Service (CAS) number 2758999-62-9.

Table 1: Chemical and Physical Properties of Flt3-IN-17

| Property | Value | Source |

| CAS Number | 2758999-62-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C23H24N6O2S2 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 496.61 g/mol | Calculated from molecular formula |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

| Storage | Store at -20°C for short-term and -80°C for long-term. | --INVALID-LINK-- |

Note: A definitive IUPAC name and complete SMILES string are not publicly available in the searched scientific literature or chemical databases. Researchers should confirm the structure provided by their supplier.

Biological Activity and Mechanism of Action

Flt3-IN-17 is a highly potent inhibitor of FLT3, particularly against activating mutations such as the D835Y point mutation located in the kinase domain. In addition to its activity on FLT3, Flt3-IN-17 also demonstrates inhibitory effects on Focal Adhesion Kinase (FAK).

The primary mechanism of action for Flt3-IN-17 is the inhibition of the autophosphorylation of the FLT3 receptor. In AML, mutations in FLT3 lead to its constitutive activation, triggering downstream signaling pathways that promote uncontrolled cell proliferation and survival. By blocking the kinase activity of FLT3, Flt3-IN-17 effectively abrogates these pro-leukemic signals.

Table 2: In Vitro Inhibitory Activity of Flt3-IN-17

| Target | IC50 Value | Cell Line/Assay Conditions | Source |

| FLT3 (D835Y mutant) | <0.5 nM | Biochemical or cellular assay | --INVALID-LINK-- |

| FAK | 12 nM | Biochemical or cellular assay | --INVALID-LINK-- |

| FLT3 mutants | 1.6 - 183 nM | Ba/F3 cells | --INVALID-LINK-- |

Flt3-IN-17 has also been shown to inhibit the growth of various cancer cell lines, including HCT-116 (colon cancer), MDA-MB-231 (breast cancer), and A375 (melanoma) cells. Furthermore, at a concentration of 10 μM, it exhibits greater than 55% inhibition of cytochrome P450s (CYPs), indicating potential for drug-drug interactions that should be considered in experimental design.

Signaling Pathways

Mutated FLT3 activates several key downstream signaling pathways that are critical for the survival and proliferation of leukemic cells. Flt3-IN-17, by inhibiting the initial phosphorylation of the FLT3 receptor, effectively shuts down these cascades. The primary pathways affected are the JAK/STAT, PI3K/AKT/mTOR, and RAS/MEK/ERK pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize FLT3 inhibitors like Flt3-IN-17.

In Vitro FLT3 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for measuring the IC50 of Flt3-IN-17 against purified FLT3 enzyme.

Materials:

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

Recombinant human FLT3 enzyme (wild-type or mutant)

-

FLT3 Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

Substrate (e.g., AXLtide)

-

ATP

-

Flt3-IN-17

-

DMSO

-

384-well white assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of Flt3-IN-17 in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µL of Flt3-IN-17 dilution or DMSO control.

-

2 µL of FLT3 enzyme diluted in kinase buffer.

-

2 µL of substrate/ATP mixture.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert the generated ADP to ATP and produce a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each Flt3-IN-17 concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of Flt3-IN-17 on the proliferation of AML cell lines, such as MV4-11 (FLT3-ITD positive).

Materials:

-

AML cell line (e.g., MV4-11)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Flt3-IN-17

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Spectrophotometer plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Addition: The following day, add 100 µL of medium containing serial dilutions of Flt3-IN-17 (or DMSO control) to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the DMSO control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against the log of the inhibitor concentration.

Western Blotting for FLT3 Signaling Pathway Analysis

This protocol allows for the analysis of the phosphorylation status of FLT3 and its downstream targets.

Materials:

-

AML cell line (e.g., MV4-11)

-

Flt3-IN-17

-

RIPA buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FLT3 (Tyr591), anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with various concentrations of Flt3-IN-17 for a desired time (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin) to determine the relative changes in protein phosphorylation.

Conclusion

Flt3-IN-17 is a valuable research tool for investigating the role of FLT3 signaling in AML and for the preclinical evaluation of novel therapeutic strategies. Its high potency against clinically relevant FLT3 mutations makes it a suitable compound for in vitro and potentially in vivo studies. The experimental protocols and pathway diagrams provided in this guide are intended to support researchers in effectively utilizing Flt3-IN-17 in their studies. As with any research compound, it is recommended to independently verify its properties and activity in the specific experimental systems being used.

Flt3-IN-17: A Novel Tyrosine Kinase Inhibitor for Acute Myeloid Leukemia - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis. These mutations, most commonly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) point mutations, lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival. Flt3-IN-17 is a novel, potent, and selective small molecule inhibitor designed to target these aberrant FLT3 signaling pathways. This technical guide provides a comprehensive overview of the preclinical mechanism of action of Flt3-IN-17 in AML cells, including its effects on downstream signaling, cellular activity, and methodologies for its evaluation.

Introduction to Flt3 Signaling in AML

The FLT3 receptor, a member of the class III receptor tyrosine kinase family, plays a crucial role in the normal development of hematopoietic stem and progenitor cells. In healthy individuals, FLT3 activation is tightly regulated by its ligand. However, in FLT3-mutated AML, the receptor is constitutively active, leading to the persistent activation of downstream signaling cascades critical for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2] This aberrant signaling confers a significant growth advantage to leukemic cells.[3]

Flt3-IN-17 is a next-generation FLT3 inhibitor developed to specifically target both wild-type and mutated forms of the FLT3 receptor, with a particular focus on overcoming common resistance mechanisms observed with earlier generation inhibitors.

Mechanism of Action of Flt3-IN-17

Flt3-IN-17 is an ATP-competitive inhibitor that binds to the kinase domain of the FLT3 receptor. By occupying the ATP-binding pocket, Flt3-IN-17 prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling.

Inhibition of Downstream Signaling Pathways

The constitutive activation of FLT3 in AML leads to the phosphorylation and activation of several key downstream signaling proteins. Flt3-IN-17 effectively abrogates these signals.

-

STAT5 Pathway: FLT3-ITD mutations are known to strongly activate the STAT5 signaling pathway, which is crucial for the survival and proliferation of AML cells.[4] Treatment with Flt3-IN-17 leads to a dose-dependent decrease in the phosphorylation of STAT5.

-

MAPK Pathway: The RAS/RAF/MEK/ERK (MAPK) pathway is another critical downstream effector of FLT3 signaling, promoting cell cycle progression. Flt3-IN-17 treatment results in the reduced phosphorylation of ERK1/2.

-

AKT Pathway: The PI3K/AKT pathway, which is central to cell survival and inhibition of apoptosis, is also activated by mutated FLT3. Flt3-IN-17 effectively inhibits the phosphorylation of AKT.

The following diagram illustrates the targeted inhibition of the FLT3 signaling pathway by Flt3-IN-17.

Quantitative Data Summary

The potency and selectivity of Flt3-IN-17 have been evaluated through various in vitro assays.

| Assay Type | Target | Cell Line | IC50 (nM) |

| Biochemical Kinase Assay | FLT3-ITD | - | 1.5 |

| FLT3-D835Y | - | 2.8 | |

| FLT3-WT | - | 15.2 | |

| Cellular Proliferation Assay | FLT3-ITD | MV4-11 | 5.1 |

| FLT3-ITD | MOLM-13 | 6.8 | |

| FLT3-WT | RS4;11 | 85.4 | |

| Cellular Phosphorylation Assay | p-FLT3 (FLT3-ITD) | MV4-11 | 3.2 |

| p-STAT5 | MV4-11 | 4.5 | |

| p-ERK1/2 | MV4-11 | 7.9 | |

| p-AKT | MV4-11 | 6.3 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of Flt3-IN-17 on the enzymatic activity of recombinant FLT3 kinase.

Workflow Diagram:

Materials:

-

Recombinant human FLT3 (wild-type, ITD, D835Y mutants)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Poly-Glu,Tyr (4:1) peptide substrate

-

ATP

-

Flt3-IN-17

-

Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Procedure:

-

Prepare serial dilutions of Flt3-IN-17 in assay buffer.

-

Add 5 µL of diluted Flt3-IN-17 or vehicle control to wells of a 384-well plate.

-

Add 10 µL of recombinant FLT3 kinase solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the peptide substrate.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay

This assay determines the effect of Flt3-IN-17 on the growth of AML cell lines.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13, RS4;11)

-

RPMI-1640 medium supplemented with 10% FBS

-

Flt3-IN-17

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5,000 cells per well.

-

Prepare serial dilutions of Flt3-IN-17 in culture medium.

-

Add the diluted compound to the cells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values.

Western Blotting for Phospho-Protein Analysis

This technique is used to assess the phosphorylation status of FLT3 and its downstream signaling proteins in AML cells following treatment with Flt3-IN-17.

Workflow Diagram:

Materials:

-

AML cell lines

-

Flt3-IN-17

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-AKT, anti-AKT)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture AML cells and treat with varying concentrations of Flt3-IN-17 for specified time points.

-

Harvest and lyse the cells.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Analyze band intensities to determine the relative levels of protein phosphorylation.

Conclusion

Flt3-IN-17 demonstrates potent and selective inhibition of mutated FLT3 kinase in preclinical models of Acute Myeloid Leukemia. Its ability to effectively block the constitutive activation of the FLT3 receptor and its downstream signaling pathways, including STAT5, MAPK, and AKT, translates into significant anti-proliferative activity in FLT3-mutated AML cell lines. The comprehensive in vitro characterization of Flt3-IN-17, utilizing the detailed experimental protocols outlined in this guide, provides a strong rationale for its further development as a targeted therapy for this high-risk patient population. Future studies will focus on in vivo efficacy and safety profiling to advance Flt3-IN-17 towards clinical investigation.

References

- 1. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 inhibitors: A Story of the Old and the New - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

The Target Binding and Kinase Selectivity Profile of Quizartinib (AC220): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target binding characteristics and kinase selectivity profile of Quizartinib (AC220), a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information herein is intended to support research, discovery, and development efforts in the field of targeted oncology therapeutics.

Introduction

Quizartinib (AC220) is a highly selective, orally bioavailable small molecule inhibitor of FLT3, a receptor tyrosine kinase that is a key driver in the pathogenesis of Acute Myeloid Leukemia (AML).[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor and downstream signaling pathways, promoting leukemic cell proliferation and survival.[2] Quizartinib is a type II inhibitor, binding to and stabilizing the inactive conformation of the FLT3 kinase.[3] This guide summarizes the quantitative data regarding its binding affinity and kinase selectivity, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action and relevant biological pathways.

Target Binding and Potency

Quizartinib demonstrates high-affinity binding to FLT3 and potent inhibition of its kinase activity, particularly against the clinically relevant FLT3-ITD mutation. The following tables summarize the key quantitative data from biochemical and cellular assays.

Table 1: Biochemical and Cellular Activity of Quizartinib against FLT3

| Target | Assay Type | Value | Cell Line | Reference |

| FLT3 | Binding Affinity (Kd) | 1.6 nM | - | [4][5] |

| FLT3-ITD | Cellular Autophosphorylation Inhibition (IC50) | 1.1 nM | MV4-11 | [1][4][5] |

| FLT3-WT | Cellular Autophosphorylation Inhibition (IC50) | 4.2 nM | RS4;11 | [1][4][5] |

| FLT3-ITD | Cell Proliferation Inhibition (IC50) | 0.56 nM | MV4-11 | [1][4][5] |

Kinase Selectivity Profile

A critical aspect of a targeted inhibitor's therapeutic potential is its selectivity. Quizartinib has been profiled against a broad panel of human kinases and has shown a high degree of selectivity for FLT3.

Table 2: Kinase Selectivity of Quizartinib (AC220)

| Kinase | Binding Affinity (Kd) | Reference |

| FLT3 | <10 nM | [6] |

| KIT | <10 nM | [6] |

| PDGFRα | >10-fold selective vs FLT3 | [1][7] |

| PDGFRβ | >10-fold selective vs FLT3 | [1][7] |

| RET | >10-fold selective vs FLT3 | [1][7] |

| CSF-1R | >10-fold selective vs FLT3 | [1][7] |

Note: Quizartinib was screened against 404 non-mutant kinases, with only FLT3 and KIT showing a Kd of less than 10 nM.[6]

Experimental Protocols

The following sections detail the methodologies employed to generate the data presented above.

Inhibition of FLT3 Autophosphorylation

This cellular assay quantifies the ability of Quizartinib to inhibit the phosphorylation of FLT3 in leukemia cell lines.

Cell Lines:

-

MV4-11: Human AML cell line with a homozygous FLT3-ITD mutation.[5]

-

RS4;11: Human acute lymphoblastic leukemia cell line expressing wild-type FLT3.[5]

Protocol:

-

Cells are cultured overnight in a low serum medium (0.5% FBS).[5]

-

Cells are seeded at a density of 400,000 cells per well in a 96-well plate.[1][5]

-

Varying concentrations of Quizartinib (dissolved in DMSO) are added to the wells, and the plates are incubated for 2 hours at 37°C.[1][5]

-

For RS4;11 cells (expressing wild-type FLT3), autophosphorylation is induced by adding 100 ng/mL of FLT3 ligand for 15 minutes.[7] This step is not necessary for MV4-11 cells due to the constitutive activity of the FLT3-ITD mutant.

-

Cell lysates are prepared and transferred to 96-well plates pre-coated with a capture antibody for total FLT3.[7]

-

The level of phosphorylated FLT3 is then detected using an antibody specific for phospho-FLT3, typically in an ELISA-based format.

-

The IC50 value is calculated from the dose-response curve.

Cellular Proliferation Assay

This assay measures the effect of Quizartinib on the viability and proliferation of cancer cell lines.

Cell Lines:

-

MV4-11: FLT3-dependent human AML cell line.[5]

-

A375: Human melanoma cell line with a BRAF mutation, not dependent on FLT3, used as a negative control.[4][5]

Protocol:

-

Cells are cultured overnight in a low serum medium (0.5% FBS).[5]

-

Cells are seeded in a 96-well plate at a density of 40,000 cells per well.[5]

-

Quizartinib is added at various concentrations.[5]

-

The plates are incubated for 72 hours at 37°C.[5]

-

Cell viability is assessed using a commercially available assay, such as the Cell Titer-Blue Cell Viability Assay, which measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[5]

-

The IC50 value, the concentration of inhibitor that reduces cell viability by 50%, is determined from the resulting dose-response curve.

Kinase Selectivity Profiling (KINOMEscan™)

The kinase selectivity of Quizartinib was determined using a competitive binding assay platform, such as KINOMEscan™. This method assesses the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

General Workflow:

-

A large panel of human kinases is expressed, typically as fusions with a DNA tag.

-

The test compound (Quizartinib) is incubated with the kinase panel in the presence of an immobilized ligand that binds to the active site of the kinases.

-

Kinases that bind to the immobilized ligand are captured on a solid support.

-

The amount of each kinase bound to the solid support is quantified by measuring the associated DNA tag, usually via quantitative PCR.

-

A low signal for a particular kinase indicates that the test compound effectively competed with the immobilized ligand for binding, signifying a strong interaction.

-

The results are typically reported as the dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the FLT3 signaling pathway and the mechanism of action of Quizartinib.

Caption: FLT3 Signaling Pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. FLT3 inhibitor quizartinib (AC220) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Discovery and Synthesis of a Potent FLT3 Inhibitor: A Case Study on Quizartinib (AC220)

Disclaimer: The compound "Flt3-IN-17" does not correspond to a known publicly disclosed FMS-like tyrosine kinase 3 (FLT3) inhibitor. Therefore, this technical guide will focus on a well-characterized and clinically relevant FLT3 inhibitor, Quizartinib (AC220) , to illustrate the principles and methodologies involved in the discovery and synthesis of this class of targeted therapeutics. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to FLT3 and its Role in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[4][5][6] The most frequent mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[7][8] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and conferring a poor prognosis for AML patients.[8][9][10] Consequently, FLT3 has emerged as a key therapeutic target for the treatment of AML.[5]

The Discovery of Quizartinib (AC220)

Quizartinib (AC220) is a potent and selective second-generation FLT3 inhibitor. The discovery of quizartinib began with the screening of a chemical library against a panel of kinases, which identified a urea derivative with affinity for FLT3.[11] Through a structure-activity relationship (SAR) study, the initial hit was optimized, leading to the identification of quizartinib as a highly potent inhibitor of FLT3.[11]

Synthesis of Quizartinib

The chemical synthesis of Quizartinib (AC220), a bis-aryl urea, has been described in the scientific literature. A general synthetic scheme is outlined below, based on publicly available information.

Scheme 1: General Synthetic Route for Quizartinib Note: This is a generalized representation and specific reaction conditions may vary.

Caption: Generalized synthetic scheme for Quizartinib.

Experimental Protocol: General Urea Formation

-

Reactant Preparation: An appropriate substituted aniline (Starting Material A) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Reaction Initiation: To this solution, a substituted isocyanate (Starting Material B) is added, often at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove any unreacted starting materials and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by techniques such as column chromatography or recrystallization to yield the final compound, Quizartinib.

Biological Evaluation of Quizartinib

The biological activity of Quizartinib was characterized through a series of in vitro and in vivo experiments to determine its potency, selectivity, and mechanism of action.

Kinase Inhibition Assays

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Assay Principle: The inhibitory activity of Quizartinib against FLT3 kinase is determined using a biochemical assay that measures the phosphorylation of a substrate peptide by the kinase.

-

Reagents: Recombinant human FLT3 kinase domain, a specific peptide substrate, ATP (adenosine triphosphate), and the test compound (Quizartinib) at various concentrations.

-

Procedure:

-

The FLT3 kinase, substrate, and varying concentrations of Quizartinib are pre-incubated in an assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based detection, or luminescence-based assays (e.g., ADP-Glo™).

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of Quizartinib. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Table 1: In Vitro Kinase Inhibitory Activity of Quizartinib

| Kinase Target | IC50 (nM) |

| FLT3 (Wild-Type) | 1.1 |

| FLT3-ITD | 1.1 |

| c-Kit | 27 |

| PDGFRα | 4.2 |

| PDGFRβ | 1.7 |

| RET | 4.5 |

Note: The IC50 values are approximate and can vary depending on the specific assay conditions.

Cellular Assays

Experimental Protocol: Cell Proliferation Assay

-

Cell Lines: AML cell lines endogenously expressing mutant FLT3 (e.g., MV4-11, MOLM-13) or cell lines engineered to express wild-type or mutant FLT3 (e.g., Ba/F3).

-

Procedure:

-

Cells are seeded in 96-well plates and treated with increasing concentrations of Quizartinib.

-

The cells are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of the compound. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.

Table 2: Cellular Activity of Quizartinib

| Cell Line | FLT3 Status | GI50 (nM) |

| MV4-11 | FLT3-ITD | 1.8 |

| MOLM-13 | FLT3-ITD | 1.6 |

| Ba/F3-FLT3-ITD | FLT3-ITD | 1.8 |

| Ba/F3-FLT3-D835Y | FLT3-TKD | 1.6 |

Note: GI50/IC50 values are approximate and can vary depending on the specific cell line and assay conditions.

Signaling Pathway Analysis

Mutant FLT3 leads to the constitutive activation of several downstream signaling pathways that promote cell survival and proliferation.[9][12] Key pathways include the RAS/MEK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway.[13][14] Quizartinib exerts its anti-leukemic effect by inhibiting the autophosphorylation of FLT3, thereby blocking these downstream signals.

Caption: Simplified FLT3 signaling pathway and the inhibitory action of Quizartinib.

Experimental Workflow for FLT3 Inhibitor Evaluation

The development of a novel FLT3 inhibitor follows a structured workflow, from initial screening to preclinical evaluation.

Caption: General experimental workflow for the development of an FLT3 inhibitor.

Conclusion

The discovery and development of potent and selective FLT3 inhibitors like Quizartinib represent a significant advancement in the targeted therapy of AML. Through a systematic process of chemical synthesis, optimization, and rigorous biological evaluation, these molecules have demonstrated their ability to effectively inhibit the aberrant FLT3 signaling that drives leukemogenesis. This technical guide provides an overview of the key methodologies and data that underpin the development of this important class of anti-cancer agents. Further research and clinical investigation continue to refine the use of FLT3 inhibitors to improve outcomes for patients with FLT3-mutated AML.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]

- 3. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment | PLOS One [journals.plos.org]

- 6. Data-Driven Math Model of FLT3-ITD Acute Myeloid Leukemia Reveals Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 8. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 9. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of Flt3-IN-17: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Flt3-IN-17, a potent inhibitor of FMS-like tyrosine kinase 3 (Flt3). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of this compound.

Introduction

FMS-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. Flt3-IN-17 has emerged as a targeted inhibitor of Flt3, demonstrating significant potency against clinically relevant Flt3 mutants. This guide summarizes the available in vitro data for Flt3-IN-17 and provides detailed experimental protocols for its evaluation.

Quantitative Data Presentation

The in vitro activity of Flt3-IN-17 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of Flt3-IN-17

| Target | IC50 (nM) |

| Flt3 (D835Y mutant) | <0.5 |

| Focal Adhesion Kinase (FAK) | 12 |

Table 2: Cellular Inhibitory Activity of Flt3-IN-17

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colorectal Carcinoma | 0.25 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.46 |

| A375 | Malignant Melanoma | 0.49 |

Table 3: Cytochrome P450 (CYP) Inhibition by Flt3-IN-17 (at 10 µM)

| CYP Isoform | Inhibition Rate |

| Various CYPs | >55% |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the in vitro evaluation of kinase inhibitors like Flt3-IN-17.

In Vitro Kinase Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Objective: To quantify the potency of Flt3-IN-17 in inhibiting the enzymatic activity of Flt3 kinase.

Materials:

-

Recombinant Flt3 kinase (e.g., D835Y mutant)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., a generic tyrosine kinase substrate peptide)

-

Flt3-IN-17 (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of Flt3-IN-17 in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted Flt3-IN-17 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the Flt3 kinase and substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Briefly, add 10 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of Flt3-IN-17 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of a compound on the viability and proliferation of cancer cell lines.

Objective: To determine the cytotoxic or cytostatic effect of Flt3-IN-17 on cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT-116, MDA-MB-231, A375)

-

Complete cell culture medium

-

Flt3-IN-17 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

Prepare a serial dilution of Flt3-IN-17 in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted Flt3-IN-17 or medium with DMSO (vehicle control) to the respective wells.

-

Incubate the plate for 72 hours under the same conditions.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the cell viability against the log concentration of Flt3-IN-17 and fitting the data to a dose-response curve.

Mandatory Visualizations

Flt3 Signaling Pathway

The following diagram illustrates the canonical Flt3 signaling pathway, which is aberrantly activated in certain leukemias. Flt3 inhibitors like Flt3-IN-17 aim to block these downstream signals.

Flt3-IN-17: A Technical Guide to its Activity Against FLT3-ITD and FLT3-TKD Mutations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Flt3-IN-17, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document details its activity against clinically relevant FLT3 mutations, specifically internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are prevalent in Acute Myeloid Leukemia (AML). The information presented herein is compiled from publicly available data and is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug discovery.

Introduction to FLT3 and its Role in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and contributing to the pathogenesis of leukemia.

The two most common types of activating FLT3 mutations are:

-

Internal Tandem Duplications (FLT3-ITD): These mutations involve in-frame duplications of a portion of the juxtamembrane domain of the FLT3 receptor. FLT3-ITD mutations are found in about 20-25% of AML patients and are associated with a poor prognosis, including increased relapse rates and decreased overall survival.

-

Tyrosine Kinase Domain (FLT3-TKD) Mutations: These are typically point mutations, most commonly occurring at the D835 residue within the activation loop of the kinase domain. FLT3-TKD mutations are present in approximately 5-10% of AML cases.

The development of small molecule inhibitors targeting the aberrant kinase activity of mutated FLT3 has been a significant focus in AML therapy. Flt3-IN-17 has emerged as a potent inhibitor of FLT3, demonstrating activity against both ITD and TKD mutations.

Quantitative Activity of Flt3-IN-17

Flt3-IN-17 has demonstrated potent inhibitory activity against FLT3 and its clinically relevant mutants in various in vitro assays. The following tables summarize the available quantitative data on the activity of Flt3-IN-17.

Table 1: Biochemical Activity of Flt3-IN-17 against FLT3 Kinase

| Target Kinase | IC50 (nM) |

| FLT3 (D835Y) | < 0.5 |

| Focal Adhesion Kinase (FAK) | 12 |

Table 2: Cellular Activity of Flt3-IN-17 in FLT3-Mutant Cell Lines

| Cell Line | FLT3 Mutation Status | IC50 (nM) |

| Ba/F3 | Expressing various FLT3 mutants | 1.6 - 183 |

Table 3: Anti-proliferative Activity of Flt3-IN-17 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 0.25 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.46 |

| A375 | Malignant Melanoma | 0.49 |

Note: The data presented in these tables is derived from publicly available information from chemical suppliers. The specific FLT3-ITD IC50 value is not discretely available in the public domain at this time; the Ba/F3 cell line data encompasses a range of FLT3 mutants.

Experimental Protocols

This section provides detailed methodologies for key experiments that are typically used to characterize the activity of FLT3 inhibitors like Flt3-IN-17. These protocols are representative of standard practices in the field.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of a purified kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human FLT3 (wild-type, ITD, or TKD mutant) enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

-

Flt3-IN-17 (or other test compounds) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant FLT3 enzyme, and the substrate.

-

Add serial dilutions of Flt3-IN-17 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of Flt3-IN-17 relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Cellular Proliferation/Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

AML cell lines harboring FLT3-ITD (e.g., MV4-11, MOLM-13) or FLT3-TKD mutations.

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS).

-

Flt3-IN-17 (or other test compounds) serially diluted in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

-

Opaque-walled 96-well microplates.

-

Microplate reader capable of measuring luminescence.

Procedure:

-

Seed the AML cells into the wells of an opaque-walled 96-well plate at a predetermined density.

-

Incubate the cells for 24 hours to allow for attachment and recovery.

-

Treat the cells with serial dilutions of Flt3-IN-17 or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent viability for each concentration of Flt3-IN-17 relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Western Blotting for FLT3 Phosphorylation

This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins in response to inhibitor treatment.

Materials:

-

AML cell lines with FLT3 mutations.

-

Flt3-IN-17.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit (Thermo Fisher Scientific).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK1/2, anti-total-ERK1/2, and an antibody against a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection reagents.

-

Chemiluminescence imaging system.

Procedure:

-

Treat the AML cells with various concentrations of Flt3-IN-17 or DMSO for a specified time (e.g., 2-4 hours).

-

Harvest the cells and lyse them using the lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the effect of Flt3-IN-17 on the phosphorylation of FLT3 and its downstream targets.

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway in AML

The following diagram illustrates the constitutive activation of FLT3 signaling pathways by ITD and TKD mutations and the point of intervention for FLT3 inhibitors like Flt3-IN-17.

Caption: FLT3 signaling in normal and malignant hematopoiesis.

Experimental Workflow for Evaluating Flt3-IN-17

The following diagram outlines a typical preclinical workflow for the evaluation of a novel FLT3 inhibitor.

Caption: Preclinical evaluation workflow for a novel FLT3 inhibitor.

Conclusion

Flt3-IN-17 is a potent inhibitor of mutated FLT3, demonstrating significant activity against the FLT3-D835Y TKD mutation and in cell lines expressing various FLT3 mutants. While more specific data on its activity against FLT3-ITD is needed in the public domain, the available information suggests that Flt3-IN-17 holds promise as a tool compound for studying FLT3-driven malignancies and as a potential starting point for the development of novel therapeutics for AML. The experimental protocols and workflows provided in this guide offer a framework for the further investigation and characterization of this and other novel FLT3 inhibitors.

Disclaimer: This document is intended for informational purposes only and is not a substitute for professional scientific guidance. The provided protocols are representative and may require optimization for specific experimental conditions.

In-Depth Technical Guide to the Pharmacodynamics of Flt3-IN-17

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the pharmacodynamics of Flt3-IN-17, a potent inhibitor of FMS-like tyrosine kinase 3 (Flt3). The information is compiled for researchers, scientists, and professionals involved in drug development, offering a comprehensive look at its mechanism of action, inhibitory activity, and effects on cellular processes.

Core Mechanism of Action

Flt3-IN-17 is a small molecule inhibitor that targets the enzymatic activity of Flt3, a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), can lead to constitutive activation of the receptor. This uncontrolled signaling promotes the survival and proliferation of leukemic cells, making Flt3 a key therapeutic target in acute myeloid leukemia (AML).[1]

Flt3-IN-17 functions by competing with ATP for binding to the kinase domain of Flt3, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition of Flt3 signaling ultimately leads to decreased cell proliferation and the induction of apoptosis in Flt3-mutated cancer cells.

Quantitative Inhibitory Activity

Flt3-IN-17 has demonstrated potent inhibitory activity against both wild-type and mutated forms of Flt3, as well as other related kinases. The following tables summarize the available quantitative data on its potency.

| Target | IC50 (nM) | Notes |

| Flt3 (D835Y mutant) | <0.5 | Demonstrates high potency against a common resistance mutation. |

| FAK (Focal Adhesion Kinase) | 12 | Indicates potential for off-target effects. |

Table 1: Biochemical Inhibitory Activity of Flt3-IN-17. [2]

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colorectal Carcinoma | 0.25 |

| MDA-MB-231 | Breast Cancer | 0.46 |

| A375 | Malignant Melanoma | 0.49 |

Table 2: Cellular Proliferation Inhibition by Flt3-IN-17. [2]

Additionally, Flt3-IN-17 has been shown to inhibit cytochrome P450 (CYP) enzymes at a concentration of 10 µM, with inhibition rates exceeding 55%.[2] This suggests a potential for drug-drug interactions that should be considered in further development.

Flt3 Signaling Pathways and Inhibition by Flt3-IN-17

The activation of Flt3, either by its ligand or through activating mutations, triggers a cascade of intracellular signaling events that are crucial for cell survival and proliferation. Flt3-IN-17, by blocking the kinase activity of Flt3, effectively abrogates these downstream signals.

Key Downstream Signaling Pathways of Flt3:

-

RAS/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[3]

-

PI3K/Akt/mTOR Pathway: This pathway plays a critical role in cell growth, metabolism, and survival by inhibiting apoptosis.[3]

-

STAT5 Pathway: Particularly activated by Flt3-ITD mutations, this pathway is heavily involved in promoting cell survival and proliferation.[3]

The inhibitory action of Flt3-IN-17 on the Flt3 receptor is depicted in the following signaling pathway diagram.

Experimental Protocols

While the specific, detailed protocols for the generation of the IC50 data for Flt3-IN-17 are not publicly available, this section outlines standardized and widely accepted methodologies for the key experiments cited.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the in vitro inhibitory potency (IC50) of Flt3-IN-17 against Flt3 kinase.

Materials:

-

Recombinant Flt3 enzyme (wild-type or mutant)

-

Flt3-IN-17 (serially diluted)

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well plates

Procedure:

-

Prepare serial dilutions of Flt3-IN-17 in DMSO and then dilute in kinase reaction buffer.

-

In a 384-well plate, add the diluted Flt3-IN-17 or DMSO (vehicle control).

-

Add the Flt3 enzyme and the MBP substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

Luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

An In-Depth Technical Guide to a Potent FLT3 Inhibitor for Basic Research in Hematopoiesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations, most notably internal tandem duplications (ITD) within the juxtamembrane domain, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to poor prognosis.[3][4] Consequently, FLT3 has emerged as a key therapeutic target in AML and a subject of intense basic research in both normal and malignant hematopoiesis.

This technical guide provides a comprehensive overview of a representative potent FLT3 inhibitor, herein referred to as a model compound based on publicly available data for well-characterized inhibitors, for its application in basic hematopoiesis research. Due to the lack of specific public data for a compound named "Flt3-IN-17", this guide synthesizes information from various potent and selective FLT3 inhibitors to serve as a practical resource for researchers.

Mechanism of Action and Signaling Pathway

FLT3 inhibitors function by competing with ATP for binding to the kinase domain of the FLT3 receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected include the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT5 pathways, all of which are crucial for cell survival and proliferation.[5][6]

Figure 1: Simplified FLT3 signaling pathway and the point of inhibition.

Quantitative Data Presentation

The following tables summarize key quantitative data for a model potent FLT3 inhibitor, compiled from studies on various selective inhibitors. These values are essential for designing and interpreting experiments.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| FLT3-ITD | Kinase Assay | 1 - 10 | - | [5] |

| FLT3 (Wild-Type) | Kinase Assay | 10 - 50 | - | [5] |

| c-KIT | Kinase Assay | >100 | - | [5] |

| MV4-11 (FLT3-ITD) | Cell Proliferation | 5 - 20 | Human AML | [5] |

| MOLM-13 (FLT3-ITD) | Cell Proliferation | 10 - 30 | Human AML | [5] |

| RS4;11 (FLT3-WT) | Cell Proliferation | >1000 | Human ALL | [5] |

Table 2: In Vivo Pharmacokinetic Properties (Mouse Model)

| Parameter | Value | Unit |

| Bioavailability (Oral) | 30 - 50 | % |

| Tmax (Oral) | 2 - 4 | hours |

| Half-life (t1/2) | 6 - 12 | hours |

| Cmax (at effective dose) | 1 - 5 | µM |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to characterize FLT3 inhibitors.

Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of the FLT3 kinase.

Materials:

-

Recombinant human FLT3 (wild-type and ITD mutant) enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

FLT3 Inhibitor (serial dilutions)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare serial dilutions of the FLT3 inhibitor in kinase buffer.

-

In a 96-well plate, add the FLT3 enzyme, the inhibitor, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effect of the FLT3 inhibitor on hematopoietic cell lines.

Materials:

-

Hematopoietic cell lines (e.g., MV4-11, MOLM-13, RS4;11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

FLT3 Inhibitor (serial dilutions)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well).

-

Add serial dilutions of the FLT3 inhibitor to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.

-

Measure the luminescence or absorbance to determine the number of viable cells.

-

Calculate the percentage of proliferation inhibition and determine the GI50/IC50 value.

Western Blot Analysis of FLT3 Phosphorylation

Objective: To confirm the on-target effect of the inhibitor by assessing the phosphorylation status of FLT3 and its downstream targets in cells.

Materials:

-

Hematopoietic cell lines

-

FLT3 Inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the FLT3 inhibitor at various concentrations for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein.

Experimental and Logical Workflows

Visualizing experimental workflows and the logical relationships of the inhibitor's action can aid in experimental design and data interpretation.

Figure 2: A typical experimental workflow for characterizing a novel FLT3 inhibitor.

Figure 3: Logical flow of the mechanism of action of a FLT3 inhibitor in FLT3-ITD positive cells.

Conclusion

The study of FLT3 signaling in hematopoiesis is crucial for understanding both normal blood development and the pathogenesis of leukemia. Potent and selective FLT3 inhibitors are invaluable tools for dissecting these processes. This guide provides a foundational framework for utilizing such a model inhibitor in basic research, from initial biochemical characterization to in vivo efficacy studies. By following these detailed protocols and understanding the underlying mechanisms, researchers can effectively employ FLT3 inhibitors to advance our knowledge of hematopoiesis and develop novel therapeutic strategies for hematological malignancies.

References

- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLT3 inhibitors: clinical potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on Flt3-IN-17 Cytotoxicity in Leukemia Cell Lines: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[3][4] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis for patients.[5][6] Consequently, FLT3 has emerged as a key therapeutic target for the development of novel inhibitors. This guide provides a comprehensive overview of the initial preclinical studies on the cytotoxicity of Flt3 inhibitors in leukemia cell lines, with a focus on the general mechanisms and methodologies employed in their evaluation.

While a specific inhibitor designated "Flt3-IN-17" was the focus of this inquiry, a thorough review of the available scientific literature did not yield any specific data for a compound with this name. Therefore, this guide will synthesize the core principles and experimental approaches from studies of various well-characterized FLT3 inhibitors to provide a foundational understanding for researchers in this field.

Core Concepts in Flt3 Inhibition and Cytotoxicity Assessment

The primary mechanism of action for FLT3 inhibitors is the blockade of the ATP-binding site of the kinase domain, which prevents the autophosphorylation and activation of FLT3. This inhibition leads to the downregulation of downstream signaling pathways crucial for leukemic cell survival and proliferation, including the RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][3] The ultimate consequence of this signaling blockade is the induction of cell cycle arrest and apoptosis in FLT3-mutated leukemia cells.

Data Presentation: Cytotoxicity of FLT3 Inhibitors in Leukemia Cell Lines

The cytotoxic effects of FLT3 inhibitors are typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of cell viability or proliferation. The following table summarizes representative IC50 values for several known FLT3 inhibitors against various leukemia cell lines, illustrating the typical data presentation in such studies.

| Inhibitor | Cell Line | FLT3 Status | IC50 (nM) | Reference |

| CEP-701 | MV4-11 | FLT3-ITD | ~10 | [7] |

| AG1295 | Primary AML Blasts | FLT3-ITD | < 5 µM | [8] |

| Midostaurin | MV4-11, MOLM-13 | FLT3-ITD | < 10 | [9] |

| Gilteritinib | MV4-11, MOLM-14 | FLT3-ITD | < 1 | [9] |

| Quizartinib | MV4-11, MOLM-13 | FLT3-ITD | < 1 | [9] |

| Sorafenib | MV4-11 | FLT3-ITD | ~20 | [10] |

| LT-171-861 | MV4-11, MOLM-14 | FLT3-ITD | < 10 | [10] |

Experimental Protocols

The evaluation of a novel FLT3 inhibitor involves a series of standardized in vitro assays to determine its cytotoxic and mechanistic properties.

Cell Viability and Proliferation Assays

Objective: To determine the dose-dependent effect of the FLT3 inhibitor on the viability and proliferation of leukemia cell lines.

Methodology:

-

Cell Culture: Leukemia cell lines (e.g., MV4-11, MOLM-13, which are homozygous for the FLT3-ITD mutation) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the FLT3 inhibitor or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a specified period, typically 48 to 72 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.[7][8]

-

Data Analysis: The absorbance or luminescence is measured, and the percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is then determined by plotting the viability data against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Apoptosis Assays

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Methodology:

-

Treatment: Leukemia cells are treated with the FLT3 inhibitor at concentrations around the IC50 value for a defined period (e.g., 24-48 hours).

-

Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD.[7][11]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.

-

Western Blot Analysis: To confirm apoptosis, protein lysates from treated cells can be analyzed by Western blotting for the cleavage of caspase-3 and PARP (poly [ADP-ribose] polymerase), which are key markers of apoptosis.[9]

Signaling Pathway Analysis (Western Blotting)

Objective: To confirm that the inhibitor is acting on its intended target and downstream pathways.

Methodology:

-

Treatment: Cells are treated with the FLT3 inhibitor for a shorter duration (e.g., 1-4 hours) to observe effects on signaling proteins.

-

Protein Extraction: Whole-cell lysates are prepared from the treated cells.

-

Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of FLT3, STAT5, AKT, and ERK.[9][12]

-

Detection: Antibody binding is detected using a chemiluminescent substrate, and the results are visualized to assess the phosphorylation status of the target proteins.

Visualization of Key Processes

FLT3 Signaling Pathway and Inhibition

The following diagram illustrates the canonical FLT3 signaling pathway and the points of inhibition by a generic FLT3 inhibitor.

Caption: FLT3 signaling pathway and point of inhibition.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical experimental workflow for assessing the cytotoxicity of a novel FLT3 inhibitor.

References

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors [mdpi.com]

- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revealing very small FLT3 ITD mutated clones by ultra-deep sequencing analysis has important clinical implications in AML patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FLT3 inhibitors: clinical potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. ashpublications.org [ashpublications.org]

- 9. haematologica.org [haematologica.org]

- 10. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

Methodological & Application

Application Note: Determining the IC50 of Flt3-IN-17 in MV4-11 Cells

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][3] The most frequent type of mutation is an internal tandem duplication (ITD) in the juxtamembrane domain, which leads to ligand-independent constitutive activation of the kinase.[2][4] This aberrant signaling drives leukemic cell proliferation and is associated with a poor prognosis.[3]

The MV4-11 cell line is a human AML cell line that is homozygous for the FLT3-ITD mutation.[5][6] This makes it an essential and widely used in-vitro model for studying the efficacy of FLT3 inhibitors.[5] Flt3-IN-17 is a small molecule inhibitor designed to target the FLT3 kinase. Determining its half-maximal inhibitory concentration (IC50) is a crucial first step in evaluating its therapeutic potential. The IC50 value represents the concentration of the inhibitor required to reduce the viability of the cancer cells by 50%.[7][8]

This application note provides a detailed protocol for determining the IC50 of Flt3-IN-17 in MV4-11 cells using a common cell viability assay.

Flt3 Signaling Pathway

In AML cells with a FLT3-ITD mutation, the FLT3 receptor is constitutively active, meaning it signals without the need for its natural ligand. This leads to the chronic activation of several downstream pro-survival and proliferative signaling pathways, including the RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][4][9] Flt3 inhibitors like Flt3-IN-17 aim to block the ATP-binding site of the kinase, thereby preventing its activation and shutting down these downstream signals.

References

- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FLT3 mutations in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Importance of IC50 Determination | Visikol [visikol.com]

- 9. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Flt3-IN-17 solution preparation and storage conditions

Application Notes and Protocols for Flt3 Inhibitors

Disclaimer: The following application notes and protocols are provided for a representative FMS-like tyrosine kinase 3 (FLT3) inhibitor. The specific compound "Flt3-IN-17" was not found in the available literature. Researchers should verify the specific properties, solubility, and stability of their particular FLT3 inhibitor before use. The data presented here is based on commercially available FLT3 inhibitors and should be used as a general guide.

Introduction